N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide
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Overview
Description
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a chloromethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
Amidation Reaction: The intermediate 2-(4-chloro-2-methylphenoxy)acetyl chloride is then reacted with 3-aminophenylamine in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under reflux conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with substituted groups replacing the chloro group.
Scientific Research Applications
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)-2-(4-chlorophenoxy)-acetamide: Lacks the methyl group on the phenoxy ring.
N-(3-Aminophenyl)-2-(4-methylphenoxy)-acetamide: Lacks the chloro group on the phenoxy ring.
N-(3-Aminophenyl)-2-(2-methylphenoxy)-acetamide: Has the methyl group in a different position on the phenoxy ring.
Uniqueness
N-(3-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide is unique due to the presence of both the chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-11(16)5-6-14(10)20-9-15(19)18-13-4-2-3-12(17)8-13/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCYLIXSGZVXRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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